5-Methoxy-3,4-dihydroquinolin-2(1H)-one is a compound belonging to the quinoline family, characterized by a methoxy group at the 5-position and a saturated dihydro structure. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antidepressant properties. Its classification falls under heterocyclic compounds, specifically those containing nitrogen in the ring structure.
The compound can be sourced from various chemical databases and literature focusing on synthetic organic chemistry. It is classified as a dihydroquinolinone, which is a derivative of quinoline featuring a carbonyl group adjacent to the nitrogen atom in the ring structure. This classification is significant as it influences the compound's reactivity and biological properties.
The synthesis of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one can be achieved through several methods:
The molecular formula for 5-Methoxy-3,4-dihydroquinolin-2(1H)-one is . The structure features:
Nuclear magnetic resonance (NMR) spectroscopy provides valuable insights into the chemical environment of hydrogen atoms within the molecule, aiding in structural confirmation.
5-Methoxy-3,4-dihydroquinolin-2(1H)-one participates in various chemical reactions:
These reactions are essential for developing new derivatives with improved pharmacological properties.
The mechanism of action for compounds like 5-Methoxy-3,4-dihydroquinolin-2(1H)-one often involves interaction with specific biological targets:
In vitro studies have been conducted to elucidate these mechanisms further, often utilizing receptor binding assays and behavioral models in animal studies.
Relevant data from spectral analyses (NMR, IR) provide additional insights into its physical properties.
5-Methoxy-3,4-dihydroquinolin-2(1H)-one serves multiple roles in scientific research:
The ongoing research into this compound highlights its versatility and potential impact on medicinal chemistry and pharmacology.
5-Methoxy-3,4-dihydroquinolin-2(1H)-one (CAS: 30557-06-3) is a bicyclic organic compound with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol. Its structure features a partially saturated quinoline core comprising a benzene ring fused to a six-membered ring containing an amide functional group at the 2-position and a methoxy (-OCH₃) substituent at the 5-position. The molecule adopts a planar conformation in the aromatic region, while the 3,4-dihydro segment introduces slight flexibility. This configuration combines hydrogen-bonding capability (via the N-H and C=O groups) with lipophilic regions, making it a versatile scaffold for medicinal chemistry applications [1] [3].
The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in drug discovery due to its balanced physicochemical properties and bioisosteric relationship with natural neurotransmitters. Its core structure enables multiple binding interactions:
Pharmacological studies demonstrate the scaffold’s significance in central nervous system (CNS) drug design. Derivatives like compound 5b (7-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one) exhibit potent anticonvulsant activity by modulating GABAₐ receptors at benzodiazepine-binding sites (BZs-S), reducing seizure duration in maximal electroshock (MES) and pentylenetetrazole (scPTZ) models [5]. In oncology, benzimidazole-fused quinolinones (e.g., 5a3 and 5d3) induce apoptosis in cancer cells via p53 activation and caspase pathways [6].
Table 1: Key Pharmacological Applications of Dihydroquinolinone Derivatives
Biological Activity | Target Compound | Mechanism of Action |
---|---|---|
Anticonvulsant | 5b (Oxadiazole-quinolinone hybrid) | GABAA receptor modulation at BZs-S |
Antitumor | 5a3 (Benzimidazol-2-yl-quinolinone) | Caspase activation & p53 upregulation |
Natural Cytotoxicity | 8-Methoxy-3,4-dihydro-1H-quinolin-2-one | Weak growth inhibition of HEPG2/KB-3-1 cell lines |
The methoxy group’s position on the quinolinone ring critically modulates electronic, steric, and pharmacokinetic properties:
Structural analogs of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one exhibit diverse bioactivities influenced by substituent variations:
Table 2: Comparative Properties of Dihydroquinolinone Analogs
Compound | CAS No. | Substituent | Molecular Weight | Key Bioactivity |
---|---|---|---|---|
5-Methoxy-3,4-dihydroquinolin-2(1H)-one | 30557-06-3 | 5-OCH₃ | 177.20 | Anticonvulsant lead |
7-Methoxy-3,4-dihydroquinolin-2(1H)-one | 879-56-1 | 7-OCH₃ | 177.20 | Synthetic intermediate |
6-Methoxy-3,4-dihydroquinolin-2(1H)-one | 54197-64-7 | 6-OCH₃ | 177.20 | Kinase inhibition candidate |
8-Methoxy-3,4-dihydroquinolin-2(1H)-one | - | 8-OCH₃ | 177.20 | Weak natural cytotoxin |
7-Methyl-3,4-dihydroquinolin-2(1H)-one | 19352-59-1 | 7-CH₃ | 161.20 | Lipophilic pharmacophore |
5-Amino-8-methoxy-3,4-dihydroquinolin-2(1H)-one | 104995-13-3 | 5-NH₂, 8-OCH₃ | 192.21 | Dual H-bond donor design |
Naturally occurring dihydroquinolinones, such as 8-methoxy-3,4-dihydro-1H-quinolin-2-one isolated from Streptomyces sp. LGE21, exhibit modest bioactivity compared to synthetic derivatives. This highlights how synthetic modifications—e.g., hybridizing the quinolinone core with 1,3,4-oxadiazoles or benzimidazoles—amplify potency by engaging multiple target sites [5] [6] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1